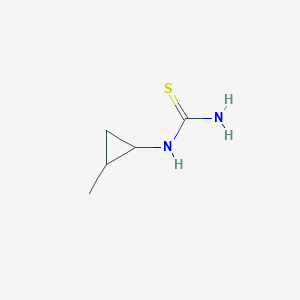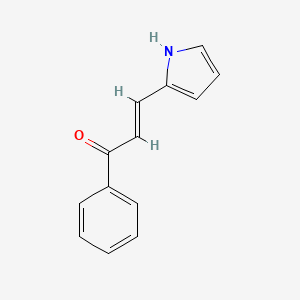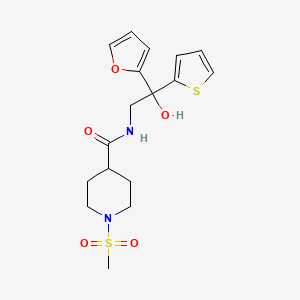![molecular formula C31H40ClN7O3 B2717204 N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902934-33-2](/img/no-structure.png)
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C31H40ClN7O3 and its molecular weight is 594.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some research has been conducted on the antimicrobial properties of derivatives of 1,2,4-triazole, which are closely related to the chemical structure . For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Quality Control in Pharmaceutical Compounds
Research by Danylchenko et al. (2018) focused on developing quality control methods for a leading compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones. This compound was identified as a promising antimalarial agent, emphasizing the importance of quality control in pharmaceutical applications of such compounds (Danylchenko et al., 2018).
Antifungal and Antibacterial Properties
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including those with [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole and [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b] structures, showing significant antibacterial and antifungal activities. This suggests potential applications of such derivatives in combating microbial infections (Hassan, 2013).
Antihypertensive Agents
Takai et al. (1986) explored the antihypertensive activity of piperidine derivatives with a quinazoline ring system. Their findings revealed that certain compounds exhibited strong hypotension in rat models, suggesting the potential of these derivatives in treating hypertension (Takai et al., 1986).
α1-Adrenoceptor Antagonists
Research into quinazolinone-arylpiperazine derivatives as α1-adrenoceptor antagonists was conducted by Abou-Seri et al. (2011). They found that these compounds showed promising α1-blocking activity, indicating their potential use in treating conditions like hypertension (Abou-Seri et al., 2011).
Propiedades
Número CAS |
902934-33-2 |
|---|---|
Fórmula molecular |
C31H40ClN7O3 |
Peso molecular |
594.16 |
Nombre IUPAC |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C31H40ClN7O3/c1-22(2)42-20-6-14-38-30(41)25-7-4-5-8-26(25)39-28(34-35-31(38)39)11-12-29(40)33-13-15-36-16-18-37(19-17-36)27-21-24(32)10-9-23(27)3/h4-5,7-10,21-22H,6,11-20H2,1-3H3,(H,33,40) |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCCOC(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)
![4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-carboxamide](/img/structure/B2717122.png)


![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)
![N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2717130.png)


![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2717137.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2717140.png)
![ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2717142.png)
![1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2717143.png)